molecular formula C8H7F3O2S B2953970 (2,2,2-Trifluoroethyl)sulfonylbenzene CAS No. 56354-44-0

(2,2,2-Trifluoroethyl)sulfonylbenzene

Cat. No.: B2953970
CAS No.: 56354-44-0
M. Wt: 224.2
InChI Key: ZMLUMHDKFJARJL-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Synthetic Methodology

Organofluorine chemistry, the study of compounds containing the carbon-fluorine (C-F) bond, has expanded dramatically from a niche field to a central pillar of various chemical industries. The C-F bond is the strongest single bond in organic chemistry, which imparts exceptional stability to molecules. The introduction of fluorine can profoundly alter a molecule's properties, including its acidity, lipophilicity, metabolic stability, and bioavailability.

This transformative effect is particularly evident in the pharmaceutical and agrochemical sectors. An estimated 20-25% of all pharmaceuticals contain at least one fluorine atom, including several top-selling drugs. The replacement of a hydrogen atom with fluorine, a bioisostere of hydrogen, can block metabolic pathways, thereby increasing the drug's half-life. Furthermore, fluorine's high electronegativity can influence the acidity of nearby functional groups and alter non-covalent interactions, which can lead to enhanced binding affinity with biological targets. The development of novel fluorination and fluoroalkylation reactions remains a vibrant area of research, continually supplying chemists with new tools to create next-generation materials and medicines. nih.gov

Role of Sulfone Moieties in Chemical Transformations

Sulfones, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-SO₂-R'), are a cornerstone of synthetic organic chemistry. The sulfonyl group is strongly electron-withdrawing, a feature that dictates its primary roles in chemical reactions. This property can activate adjacent C-H bonds, making the alpha-protons acidic and amenable to deprotonation to form stabilized carbanions. These carbanions are excellent nucleophiles for forming new carbon-carbon bonds.

Furthermore, the sulfonyl group can act as a competent leaving group, a property exploited in well-known transformations such as the Ramberg-Bäcklund reaction for the synthesis of alkenes and the Julia olefination. This ability to be readily introduced and subsequently removed under specific conditions makes the sulfone a versatile "chemical chameleon," enabling complex molecular manipulations. Their stability and diverse reactivity have established sulfones as indispensable intermediates in the construction of biologically active compounds and functional materials. nih.gov

Overview of (2,2,2-Trifluoroethyl)sulfonylbenzene as a Key Fluorinated Building Block

This compound, with the chemical formula C₈H₇F₃O₂S, represents the synergistic combination of a trifluoroethyl group and a phenyl sulfone. scbt.com This structure positions it as a highly valuable reagent, particularly for introducing the trifluoroethyl (-CH₂CF₃) moiety into organic molecules. The trifluoroethyl group is of significant interest in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity.

The reactivity of this compound is largely governed by the phenylsulfonyl group's strong electron-withdrawing nature, which activates the adjacent methylene (-CH₂-) group. This activation facilitates reactions where the trifluoroethyl group can be transferred to other molecules, making it a key building block in fluoroalkylation reactions. nih.govresearchgate.net While specific, detailed research findings on this exact compound are specialized, its utility can be inferred from the well-established chemistry of related fluorinated sulfones, such as fluoromethyl phenyl sulfone, which are used to generate fluorinated alkenes. orgsyn.orgresearchgate.net The compound serves as a stable, solid source for a synthetically important fluorinated fragment, embodying the principles of modern reagent design in organofluorine chemistry.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and a Related Compound

This table compares the known properties of Phenyl Trifluoromethyl Sulfone to illustrate the general characteristics of aryl fluoroalkyl sulfones.

PropertyPhenyl Trifluoromethyl SulfoneThis compound
Molecular Formula C₇H₅F₃O₂SC₈H₇F₃O₂S
Molecular Weight 210.18 g/mol nih.gov224.20 g/mol scbt.com
Appearance Data not availableData not available
Melting Point Data not availableData not available
Boiling Point Data not availableData not available

Note: Specific experimental data for this compound is not widely published in readily accessible literature. The data for Phenyl Trifluoromethyl Sulfone is provided for comparative context.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoroethylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2S/c9-8(10,11)6-14(12,13)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLUMHDKFJARJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2,2,2 Trifluoroethyl Sulfonylbenzene and Analogs

Radical Reaction Pathways

Radical reactions involving fluoroalkyl sulfones, such as (2,2,2-Trifluoroethyl)sulfonylbenzene, provide a powerful avenue for the formation of carbon-carbon and carbon-heteroatom bonds. The unique electronic properties imparted by the fluoroalkyl group play a crucial role in dictating the course and efficiency of these radical-mediated transformations.

Single Electron Transfer (SET) Mechanisms in Fluoroalkyl Sulfone Chemistry

Single Electron Transfer (SET) is a fundamental process that initiates many radical reactions in organofluorine chemistry. nih.govrsc.org It involves the transfer of a single electron from a donor to an acceptor molecule, which in this context is the fluoroalkyl sulfone, resulting in the formation of radical ions. rsc.org This process is critical as it facilitates the generation of fluorinated radicals, which are key intermediates in a variety of subsequent reactions. rsc.org

The general mechanism of SET involves a few key steps:

Initiation: Formation of a donor-acceptor complex. nih.gov

Electron Transfer: A single electron is transferred from the donor to the fluoroalkyl sulfone, generating radical ions. nih.gov

Propagation: The resulting radical ions react with other molecules, propagating the radical chain reaction. nih.gov

Four-Component Radical Cascade Trifluoromethylation of Alkenes

Four-component radical cascade reactions represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single step. researchgate.net An efficient four-component radical cascade reaction for the trifluoromethylation of alkenes has been developed, which is enabled by an electron-donor-acceptor (EDA) complex. nih.govnih.gov This method provides a straightforward route to important chemical structures, such as δ-CF3 carbonyls, under mild reaction conditions. nih.gov

While not exclusively centered on this compound, the principles are applicable to radical reactions involving sulfonyl compounds. In a related four-component cascade, xanthogenates, alkenes, carbon monoxide (CO), and sulfonyl oxime ethers are coupled under radical-mediated conditions. researchgate.netrsc.org

A proposed mechanism for such a cascade reaction generally involves the following sequence:

Generation of an initial radical from a precursor (e.g., a xanthogenate). rsc.org

The electrophilic radical selectively adds to an electron-rich alkene to form a carbon-centered radical. rsc.org

This new radical can then react with another component, such as carbon monoxide. rsc.org

The sequence is terminated by reaction with a final component, like a sulfonyl oxime ether, which involves a β-scission of an RSO2 radical to yield the final product and propagate the radical chain. rsc.org

This methodology highlights the utility of sulfonyl-containing compounds as terminators in multi-component radical reactions.

Intramolecular Radical Cyclization for Difluorinated Lactone Synthesis

Intramolecular radical cyclization is a key strategy for synthesizing cyclic compounds, including lactones. In the context of fluorinated molecules, this approach has been successfully applied to the synthesis of multifluorinated-α,α-difluoro-γ-lactones. The core of this method involves the generation of a carbon radical from a precursor, such as an allyl O-(trimethylsilyl)-α-bromo-α,α-difluoroacetal, which then cyclizes onto an olefinic part of the same molecule. This cyclization occurs regiospecifically to produce γ-lactols, which are subsequently converted into the corresponding α,α-difluoro-γ-lactones.

This synthetic strategy has proven valuable, for instance, in the synthesis of both enantiomers of difluoroeldanolide, an analog of a sex pheromone. The resulting difluorinated lactones demonstrated comparable activity to the natural pheromone in electrophysiological tests, showcasing the utility of this radical cyclization approach in creating biologically active molecules.

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis offers a complementary approach to radical pathways for the functionalization of fluoroalkyl sulfones. Cooperative catalysis, in particular, has emerged as a powerful tool for achieving challenging cross-coupling reactions involving the cleavage of strong carbon-sulfur bonds.

Palladium/Rhodium Cooperative Catalysis in Cross-Coupling of Aryl Trifluoromethyl Sulfones

A significant advancement in the chemistry of aryl trifluoromethyl sulfones is the development of a Suzuki-Miyaura arylation that proceeds via the cleavage of the C–SO2 bond. This transformation is achieved through a cooperative palladium/rhodium catalysis system. The reaction effectively couples a variety of aryl trifluoromethyl sulfones with arylboronic acid neopentylglycol esters to produce the corresponding biaryl compounds in moderate to excellent yields.

The scope of this cooperative catalytic system has been demonstrated with various substrates, showcasing its versatility.

Table 1: Suzuki-Miyaura Arylation of Aryl Trifluoromethyl Sulfones This table is interactive. You can sort and filter the data.

Entry Aryl Trifluoromethyl Sulfone Arylboronic Acid Ester Product Yield (%)
1 Phenyl trifluoromethyl sulfone 4-Methylphenylboronic acid neopentylglycol ester 4-Methylbiphenyl 95
2 4-Methoxyphenyl trifluoromethyl sulfone 4-Methylphenylboronic acid neopentylglycol ester 4-Methoxy-4'-methylbiphenyl 88
3 4-Chlorophenyl trifluoromethyl sulfone 4-Methylphenylboronic acid neopentylglycol ester 4-Chloro-4'-methylbiphenyl 75
4 Phenyl trifluoromethyl sulfone 4-Methoxyphenylboronic acid neopentylglycol ester 4-Methoxybiphenyl 92
5 Phenyl trifluoromethyl sulfone 3,5-Dimethylphenylboronic acid neopentylglycol ester 3,5-Dimethylbiphenyl 85

Data sourced from cooperative palladium/rhodium catalysis studies.

Mechanistic investigations into this cooperative catalytic system have provided insights into the roles of the individual metals. It is suggested that the rhodium catalyst plays a crucial role in mediating the transfer of the aryl group from the arylboronate to the palladium catalyst. This mediation accelerates the transmetalation step, which is often a slow step in palladium-catalyzed cross-coupling cycles.

Role of Palladium and Rhodium Catalysts in Transmetalation

A notable example is the Suzuki-Miyaura arylation of aryl trifluoromethyl sulfones, which proceeds via cleavage of the C–SO2 bond. nih.gov In this system, a rhodium co-catalyst plays a pivotal role. Mechanistic studies suggest that the rhodium complex first reacts with the arylboronate reagent to form an arylrhodium species. acs.org This arylrhodium intermediate then serves as a more effective transmetalating agent to the palladium center compared to the original arylboronate. acs.orgnih.gov This rhodium-mediated transfer of the aryl group to palladium accelerates the generation of the key diarylpalladium(II) intermediate, which is a precursor to the final C-C bond-forming reductive elimination step. acs.org

Catalyst SystemAdditiveYield of Biaryl Product (%)
Pd(dba)₂ / P(2-furyl)₃None<10
Pd(dba)₂ / P(2-furyl)₃CuCl(IPr) (10 mol%)40
Pd(dba)₂ / P(2-furyl)₃[RhCl(cod)]₂ (2.5 mol%)75
Pd(dba)₂ / P(2-furyl)₃[Rh(OH)(cod)]₂ (2.5 mol%)74

Table 1: Effect of Rhodium and Copper Additives on the Suzuki-Miyaura Coupling of an Aryl Trifluoromethyl Sulfone. Data sourced from Fukuda et al., 2019. acs.org

Palladium-Mediated Organofluorine Chemistry in Carbon-Carbon Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. In organofluorine chemistry, these methods have been adapted to introduce fluorinated moieties, such as the 2,2,2-trifluoroethyl group, into aromatic systems. A prominent example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,2,2-trifluoroethyl iodide (CF₃CH₂I) and various organoboronic acids and esters. cas.cnrsc.org This reaction provides a direct route to (2,2,2-trifluoroethyl)arenes, which are valuable structures in medicinal chemistry. cas.cn

The catalytic cycle for this transformation follows the conventional cross-coupling pathway: oxidative addition of the fluoroalkyl iodide to a Pd(0) complex, followed by transmetalation with the organoboronic acid, and concluding with reductive elimination to yield the trifluoroethylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the reaction's success, with phosphine (B1218219) ligands being commonly employed. cas.cn The reaction conditions are generally mild, and the protocol is compatible with a wide range of functional groups on the aromatic boronic acid partner. cas.cnrsc.org

Furthermore, the sulfonyl group itself can be utilized as a reactive handle in palladium-catalyzed C-C bond formation. Heterocyclic allylsulfones, for instance, can serve as latent sulfinate reagents. Under palladium(0) catalysis, these compounds can fragment to generate a π-allyl-palladium intermediate and release a sulfinate anion, which can then participate in cross-coupling with aryl or heteroaryl halides. acs.org This desulfinative coupling strategy produces minimal waste and demonstrates the versatility of the sulfone group as a leaving group in palladium-mediated transformations. acs.org

Aryl Boronic Acid SubstrateProductYield (%)
4-Methylphenylboronic acid1-(2,2,2-Trifluoroethyl)-4-methylbenzene91
4-Methoxyphenylboronic acid1-Methoxy-4-(2,2,2-trifluoroethyl)benzene88
4-Acetylphenylboronic acid1-(4-(2,2,2-Trifluoroethyl)phenyl)ethan-1-one85
3-Chlorophenylboronic acid1-Chloro-3-(2,2,2-trifluoroethyl)benzene82
Thiophen-2-ylboronic acid2-(2,2,2-Trifluoroethyl)thiophene75

Table 2: Palladium-Catalyzed Trifluoroethylation of Various Aryl Boronic Acids with CF₃CH₂I. Data sourced from Zhao and Hu, 2011. cas.cn

Copper-Mediated Trifluoromethylation Reactions

While palladium is dominant in many cross-coupling reactions, copper-based systems are particularly effective for certain transformations involving organosulfur compounds. Copper catalysis has been employed for the synthesis of masked (hetero)aryl sulfinates and for various oxidative sulfonylation reactions. acs.orgnih.gov These reactions highlight the affinity of copper for sulfur-containing functional groups and its ability to mediate the formation of carbon-sulfur and other bonds under mild conditions. acs.org

In the context of fluoroalkylation, copper catalysis is instrumental in reactions involving alkynyl sulfones. For example, a copper-catalyzed procedure has been developed for the synthesis of (E)-β-fluorovinyl sulfones from their corresponding alkynyl sulfones. mdpi.com Mechanistic proposals suggest that the stereoselectivity of this hydrofluorination reaction is governed by an interaction between the copper catalyst and the oxygen atoms of the sulfone group. mdpi.com The proposed mechanism involves the coordination of the copper complex to the alkyne and a sulfone oxygen, forming a four-membered chelate intermediate. This chelation directs the subsequent delivery of the fluoride (B91410) nucleophile to achieve the observed E-selectivity. mdpi.com

Although direct copper-mediated reactions using this compound as a trifluoroethyl source are not extensively documented, the established reactivity of related sulfonyl compounds in copper catalysis points to potential synthetic pathways. The ability of copper to interact with the sulfone moiety could be exploited to activate the C–S or C–C bonds of the trifluoroethylsulfonyl group for subsequent transformations.

Metal-Free and Organocatalytic Approaches

Perfluoroalkyl sulfones, such as trifluoromethyl phenyl sulfone and pentafluoroethyl phenyl sulfone, have been identified as highly effective reagents for the nucleophilic perfluoroalkylation of carbonyl compounds and imines. organic-chemistry.org These reactions proceed under metal-free conditions, typically induced by a strong alkoxide base like potassium tert-butoxide (t-BuOK). The sulfone acts as a precursor to the corresponding perfluoroalkyl anion, which is generated in situ and readily attacks the electrophilic carbonyl or imine carbon. organic-chemistry.org

The mechanism involves the abstraction of the perfluoroalkyl group from the sulfone by the alkoxide. The reaction is generally performed at low temperatures (e.g., -78 °C) in a solvent like tetrahydrofuran (B95107) (THF) to control the reactivity of the generated anion. organic-chemistry.org This method has a broad substrate scope, successfully converting a diverse range of aldehydes, ketones, and imines into their respective perfluoroalkylated alcohols and amines in high yields. organic-chemistry.org The use of trifluoromethyl phenyl sulfone, a close structural analog of this compound, demonstrates the potential of trifluoroalkyl phenyl sulfones to serve as efficient sources of trifluoroalkyl nucleophiles.

SubstratePerfluoroalkyl SulfoneProductYield (%)
BenzaldehydePhSO₂CF₂CF₃1-Phenyl-2,2,3,3,3-pentafluoropropan-1-ol99
4-ChlorobenzaldehydePhSO₂CF₂CF₃1-(4-Chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-ol98
AcetophenonePhSO₂CF₂CF₃2-Phenyl-3,3,4,4,4-pentafluorobutan-2-ol85
N-Benzylideneaniline (imine)PhSO₂CF₃N-(1,1,1-Trifluoro-2-phenylpropan-2-yl)aniline90
N-(4-Methoxybenzylidene)anilinePhSO₂CF₂CF₃N-(1-(4-Methoxyphenyl)-2,2,3,3,3-pentafluoropropyl)aniline96

Table 3: Alkoxide-Induced Nucleophilic Perfluoroalkylation of Carbonyls and Imines with Phenyl Perfluoroalkyl Sulfones. Data sourced from Prakash et al., 2010. organic-chemistry.org

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) processes, has emerged as a powerful strategy for generating reactive radical intermediates under mild conditions. While a direct application of this compound in photoredox-catalyzed aryl C–H bond diazomethylation is not reported, related photoredox reactions highlight the reactivity of both sulfonyl and trifluoroethyl moieties.

For instance, sulfonyl radicals can be generated from sulfone-substituted N-phenyltetrazoles using an iridium-based photoredox catalyst. These sulfonyl radicals can then be trapped by electron-deficient olefins in C–C bond-forming reactions. acs.org Similarly, the trifluoroethyl group can be activated under photoredox conditions. The visible-light-induced reaction of styrenes or imidazopyridines with 1,1,1-trifluoro-2-iodoethane (B141898) generates a trifluoroethyl radical, which subsequently adds to the substrate to form trifluoroethylated products. nih.govacs.org These examples demonstrate that both the sulfonyl and trifluoroethyl components of this compound are amenable to activation via photoredox catalysis to generate radical species for synthetic applications.

Electrosynthetic Reaction Mechanisms

Electrosynthesis offers a green and efficient alternative to chemical redox agents for generating reactive species. Fluoroalkyl sulfones have been successfully employed as precursors for fluoroalkyl radicals under electrochemical conditions. rsc.orgcas.cn Specifically, the electrochemical reduction of fluoroalkyl sulfones at a cathode can induce cleavage of the carbon-sulfur bond to generate a fluoroalkyl radical and a sulfinate anion. cas.cn

This electrochemical approach has been applied to the radical fluoroalkylation of electron-deficient alkenes. rsc.org The reaction is typically carried out in an undivided cell using simple graphite (B72142) electrodes, often under transition-metal-free conditions. cas.cn The generated fluoroalkyl radical adds to the alkene, and the resulting radical intermediate is subsequently reduced and protonated to afford the final hydrofluoroalkylated product. This method represents a practical and sustainable way to generate highly reactive fluoroalkyl radicals from stable and readily available sulfone precursors. The process avoids the need for stoichiometric chemical reductants and often proceeds under mild conditions with high functional group tolerance. cas.cn

Alkene SubstrateFluoroalkyl Sulfone ReagentProductYield (%)
N,N-Dimethylacrylamide2-(Trifluoromethylsulfonyl)benzo[d]thiazoleN,N-Dimethyl-4,4,4-trifluorobutanamide91
Acrylonitrile2-(Trifluoromethylsulfonyl)benzo[d]thiazole4,4,4-Trifluorobutanenitrile85
Butyl acrylate2-(Trifluoromethylsulfonyl)benzo[d]thiazoleButyl 4,4,4-trifluorobutanoate89
Phenyl vinyl sulfone2-(Pentafluoroethylsulfonyl)benzo[d]thiazolePhenyl 4,4,5,5,5-pentafluoropentyl sulfone70

Table 4: Electrochemical Radical Fluoroalkylation of Alkenes using Fluoroalkyl Heteroaryl Sulfones. Data sourced from Xu et al., 2021. cas.cn

Anodic Oxidation Processes and Radical Generation

The electrochemical oxidation of sulfonyl compounds has emerged as a valuable method for the generation of sulfonyl radicals, offering a green and efficient alternative to chemical oxidants. nih.gov In the context of this compound, anodic oxidation processes are of significant interest for initiating radical-mediated transformations. While direct studies detailing the anodic oxidation of this compound are not extensively documented in the reviewed literature, the general mechanism for related sulfonyl compounds involves a single-electron transfer at the anode to form a radical cation, which can then undergo further reactions to generate the desired sulfonyl radical.

The trifluoroethyl group, being strongly electron-withdrawing, is expected to influence the oxidation potential of the sulfonyl group. Research on analogous fluorinated sulfones, primarily in the field of high-voltage lithium-ion battery electrolytes, indicates that fluorination generally increases the anodic stability of the sulfone. researchgate.net This suggests that a higher potential may be required for the anodic oxidation of this compound compared to its non-fluorinated counterparts.

The generation of the 2,2,2-trifluoroethylsulfonyl radical via anodic oxidation would proceed through the homolytic cleavage of the sulfur-carbon or sulfur-phenyl bond of the initially formed radical cation. The stability of the resulting radicals would play a crucial role in determining the reaction pathway. The general scheme for the generation of sulfonyl radicals via anodic oxidation is depicted below:

General Scheme for Anodic Generation of Sulfonyl Radicals

StepProcessDescription
1Single-Electron TransferThe sulfonyl compound undergoes a one-electron oxidation at the anode to form a radical cation.
2FragmentationThe radical cation fragments to generate a sulfonyl radical and a corresponding carbocation or aryl radical.

Substrate Scope and Functional Group Compatibility in Electrosynthesis

The utility of electrosynthesis lies in its potential for high functional group tolerance and broad substrate scope under mild conditions. While specific data on the electrosynthesis involving this compound is limited in the available literature, insights can be drawn from related electrochemical sulfonylation reactions.

Electrochemical methods have been successfully employed for the C3-sulfonylation of imidazo[1,2-a]pyridines and the synthesis of 3-sulfonated benzothiophenes, demonstrating good substrate scope. nih.gov These reactions proceed under catalyst- and external oxidant-free conditions, highlighting the sustainable nature of electrosynthesis.

For a hypothetical electrosynthetic application of this compound, where the trifluoroethylsulfonyl radical is generated and trapped by an unsaturated substrate (e.g., an alkene or alkyne), the compatibility of various functional groups would be a key consideration. Based on general principles of radical chemistry and electrosynthesis, the following functional group compatibility can be anticipated:

Anticipated Functional Group Compatibility in Electrosynthesis with this compound

Functional Group ClassCompatibilityNotes
Alkenes and AlkynesCompatibleTypically serve as the radical acceptors in the reaction.
EthersGenerally CompatibleUsually stable under typical electrosynthetic conditions.
EstersGenerally CompatibleTolerated in many electrochemical setups.
AmidesGenerally CompatibleRobust functional group that is often compatible.
Halogens (Cl, Br, I)Potentially IncompatibleCan be susceptible to reduction at the cathode.
Aldehydes and KetonesPotentially IncompatibleCarbonyl groups can be reactive under certain electrochemical conditions.
Free Amines and AlcoholsPotentially IncompatibleMay be oxidized at the anode or interfere with the desired reaction.

It is important to note that the specific reaction conditions, such as the electrode material, solvent, supporting electrolyte, and applied potential, would significantly influence the substrate scope and functional group tolerance. Further experimental investigation is necessary to fully elucidate the synthetic utility of this compound in electrosynthesis.

Computational and Theoretical Studies in 2,2,2 Trifluoroethyl Sulfonylbenzene Chemistry

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting the reactivity and selectivity of chemical reactions. For molecules like (2,2,2-Trifluoroethyl)sulfonylbenzene, these calculations can elucidate the intricate details of reaction mechanisms and energy landscapes.

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to elucidate the mechanisms of various reactions involving sulfonyl-containing compounds. For instance, DFT calculations have been instrumental in understanding the Suzuki-Miyaura coupling of aryl sulfones.

In a study comparing the oxidative addition of a palladium catalyst into the C–S bonds of Phenylsulfonylbenzene and Phenylsulfonyltrifluoromethane, a close analog to this compound, DFT calculations at the B3LYP-D3/def2-TZVP level of theory were employed. These calculations revealed that the initial step is the formation of a π-complex between the palladium catalyst and the aryl sulfone. This step is slightly more favored for the trifluoromethyl derivative, indicating the influence of the electron-withdrawing trifluoromethyl group.

The subsequent and typically turnover-limiting step, the oxidative addition into the C–S bond, was also analyzed. The calculations showed a significantly lower Gibbs energy of the transition state for the trifluoromethyl derivative compared to the non-fluorinated analog. This finding is consistent with experimental observations and highlights the increased polarization of the C–S bond due to the trifluoromethyl group, which facilitates the oxidative addition. Such studies underscore the power of DFT in dissecting complex reaction mechanisms and rationalizing experimentally observed reactivity trends.

Energetic Profiles and Transition State Analysis

The energetic profile of a reaction, which maps the energy of the system as it proceeds from reactants to products, is a key output of quantum chemical calculations. This profile includes the energies of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

Continuing with the example of the Suzuki-Miyaura coupling, the Gibbs energy profile for the insertion of the palladium catalyst into the C–S bond was calculated. The activation energy for the oxidative addition into the C–S bond of Phenylsulfonylbenzene was found to be 5.8 kcal/mol higher than for Phenylsulfonyltrifluoromethane. This difference in activation energy provides a quantitative explanation for the enhanced reactivity of the trifluoromethyl-containing sulfone.

The geometry of the transition state can also be determined through these calculations, providing a snapshot of the bond-breaking and bond-forming processes. This information is invaluable for a detailed understanding of how the reaction proceeds at a molecular level.

Table 1: Calculated Gibbs Energy Differences in the Suzuki-Miyaura Coupling of Aryl Sulfones

Species ΔG (kcal/mol) relative to PhSO₂Ph
PhSO₂Ph π-complex 0
PhSO₂CF₃ π-complex Slightly favored
PhSO₂Ph Transition State +5.8
PhSO₂CF₃ Transition State 0

This table illustrates the relative Gibbs energy of the transition state for the oxidative addition step, showing the lower activation barrier for the trifluoromethyl-substituted sulfone.

Conformational Analysis and Stereochemical Control

The three-dimensional structure of a molecule, including its various possible conformations, can have a profound impact on its reactivity and in directing the stereochemical outcome of a reaction. Computational methods are particularly well-suited for exploring the conformational landscape of molecules.

For this compound, the key rotatable bonds would be the C-S and C-C bonds of the trifluoroethyl group. A thorough conformational analysis would identify the low-energy conformers and the energy barriers between them. This information would be critical for understanding how the molecule might interact with other reagents and how its shape might influence the approach of a reactant, thereby controlling the stereochemistry of the products. The relative populations of different conformers at a given temperature can also be estimated from their calculated energies.

Prediction of Novel Reaction Pathways and Reagents

One of the most exciting applications of computational chemistry is the prediction of new reactions and the design of novel reagents. By calculating the thermodynamics and kinetics of hypothetical reaction pathways, it is possible to identify promising new transformations before they are attempted in the laboratory.

For this compound, computational studies could be used to explore its reactivity with a wide range of nucleophiles and electrophiles. For example, DFT calculations could be used to predict the feasibility of novel cycloaddition reactions where the trifluoroethylsulfonyl-substituted benzene (B151609) acts as a dienophile or a dipolarophile. The calculations could identify potential reaction partners and predict the regioselectivity and stereoselectivity of the reaction.

Furthermore, computational screening of potential catalysts for reactions involving this compound could accelerate the discovery of new and more efficient synthetic methods. By calculating the energy profiles for a reaction with a variety of catalysts, it is possible to identify those that are most likely to be effective. This in silico approach can save significant time and resources compared to a purely experimental approach.

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